3-O-Methyl Estrone-D3
Description
Overview of Endogenous Estrone (B1671321) Metabolism and its Biological Significance
Estrone (E1) is one of the three major endogenous estrogens, along with estradiol (B170435) (E2) and estriol (B74026) (E3). It is considered a weaker estrogen compared to estradiol but plays a significant role as a precursor and metabolic intermediate. Estrone is primarily synthesized from androstenedione, a reaction catalyzed by the enzyme aromatase, which occurs in the gonads and various other tissues, notably adipose tissue. medchemexpress.com It can also be formed through the reversible conversion of estradiol by the enzyme 17β-hydroxysteroid dehydrogenase.
The metabolism of estrone is complex, primarily occurring in the liver. It involves several key pathways:
Hydroxylation: Cytochrome P450 enzymes hydroxylate estrone at various positions, most notably at the C2, C4, and C16 positions, forming hydroxyestrogens such as 2-hydroxyestrone (B23517), 4-hydroxyestrone (B23518), and 16α-hydroxyestrone. isotope.com These metabolites have varying biological activities, with some, like 4-hydroxyestrone, being implicated in carcinogenic processes, while 2-hydroxyestrone is generally considered benign. nih.govresearchgate.net
Methylation: The hydroxylated metabolites can be further modified by catechol-O-methyltransferase (COMT), which adds a methyl group to form methoxyestrogens, such as 2-methoxyestrone. nih.gov
Conjugation: Estrone and its metabolites can undergo phase II conjugation reactions, such as sulfation and glucuronidation, which increase their water solubility and facilitate their excretion from the body.
Rationale for Deuterium (B1214612) Substitution in Steroid Analogs for Mechanistic Investigations
Deuterium (D), a stable isotope of hydrogen, is a popular choice for labeling steroid analogs for several reasons. The substitution of hydrogen with deuterium creates a "heavy" version of the molecule that is easily distinguishable by mass spectrometry.
The primary rationale for using deuterated steroid analogs is their application as ideal internal standards in quantitative mass spectrometry, a technique often coupled with liquid chromatography (LC-MS/MS). The advantages include:
Co-elution: The deuterated standard is chemically so similar to the natural, unlabeled analyte that it behaves identically during chromatographic separation, meaning they elute at the same time. This is a crucial characteristic for an ideal internal standard.
Compensation for Matrix Effects: Biological samples like blood or urine are complex mixtures. Other substances in this "matrix" can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing its signal and leading to inaccurate results. Since the deuterated standard co-elutes and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the analyte, allowing for reliable correction of these effects.
Improved Accuracy and Precision: By accounting for variability during sample extraction, handling, and analysis, deuterated internal standards significantly enhance the robustness, accuracy, and precision of quantitative methods. This is particularly vital when measuring low concentrations of hormones, as is often the case in endocrinological research.
Significance of 3-O-Methyl Estrone-D3 as a Key Isotope-Labeled Reference Standard and Tracer
This compound is the deuterium-labeled analog of 3-O-Methyl Estrone. In this compound, the three hydrogen atoms of the methyl group at the 3-position of the estrone steroid ring are replaced with deuterium atoms.
Its primary significance lies in its role as a high-quality internal standard for the quantification of 3-O-Methyl Estrone and other related estrogen metabolites in biological samples using LC-MS/MS. The accurate measurement of methylated estrogens is crucial for understanding the full picture of estrogen metabolism. As research increasingly points to the differing biological activities of various estrogen metabolites, the ability to precisely quantify each component becomes essential for studies investigating hormone-dependent diseases. nih.gov
By providing a reliable way to measure these specific metabolites, this compound serves as a critical tool for:
Analytical Method Development and Validation: It is essential for developing and validating robust analytical methods for clinical and research laboratories.
Pharmacokinetic Studies: It can be used to accurately measure levels of methylated estrogens in studies examining the metabolism of estrogenic drugs.
Epidemiological and Clinical Research: It supports large-scale studies investigating the links between estrogen metabolism profiles and disease risk.
While its predominant use is as an internal standard for analytical quantification, its nature as an isotopically labeled compound also gives it the potential to be used as a tracer to study the specific metabolic fate of methylated estrone in biological systems.
Interactive Data Tables
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role/Significance |
| Estrone (E1) | C₁₈H₂₂O₂ | 270.37 | Endogenous estrogen, precursor to estradiol. |
| Estradiol (E2) | C₁₈H₂₄O₂ | 272.38 | Most potent endogenous estrogen. |
| 3-O-Methyl Estrone | C₁₉H₂₄O₂ | 284.39 | A methylated metabolite of estrone. |
| This compound | C₁₉H₂₁D₃O₂ | 287.42 | Deuterated internal standard for mass spectrometry. |
Table 2: Major Pathways of Estrone Metabolism
| Metabolic Pathway | Key Enzymes | Key Metabolites | Biological Implication |
| 2-Hydroxylation | CYP1A1 | 2-Hydroxyestrone, 2-Methoxyestrone | Generally considered a less carcinogenic pathway. nih.govresearchgate.net |
| 4-Hydroxylation | CYP1B1 | 4-Hydroxyestrone, 4-Methoxyestrone | Metabolites can be genotoxic and are linked to cancer risk. nih.gov |
| 16-Hydroxylation | CYP3A4/5 | 16α-Hydroxyestrone, Estriol | Associated with increased estrogenic activity. isotope.comnih.gov |
| Conjugation | SULTs, UGTs | Estrone sulfate (B86663), Estrone glucuronide | Increases water solubility for excretion. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWDWHFBMPLFQ-YIJAEARJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265466 | |
| Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093230-99-9 | |
| Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093230-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Isotopic Incorporation Strategies for 3 O Methyl Estrone D3
Chemical Synthesis Pathways for Deuterated Estrone (B1671321) and its Methylated Derivatives
The synthesis of deuterated steroids, including 3-O-Methyl Estrone-D3, is crucial for a variety of research applications, particularly in metabolism studies and as internal standards for quantitative mass spectrometry. nih.govacs.orgnih.gov The introduction of deuterium (B1214612) atoms into the steroid scaffold allows for the differentiation between endogenous and exogenously administered compounds. nih.gov
Several methods exist for incorporating deuterium into steroid scaffolds. These techniques range from simple isotope exchange reactions to more complex multi-step syntheses.
One common method involves catalytic hydrogen-deuterium exchange , where a catalyst facilitates the exchange of hydrogen atoms for deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). snnu.edu.cn For instance, metal-free catalytic methods have been developed for the α-deuteration of ketones using D₂O, which can be applied to steroid structures. rsc.org Another approach is the use of iridium-based catalysts for ortho-C-H deuteration. snnu.edu.cn
Enolate formation followed by quenching with a deuterated reagent is another effective technique. For example, treating estrone with sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD) can selectively introduce deuterium at the C16 position through enolate formation. frontiersin.org
Reduction of carbonyl groups using deuterated reducing agents is also a viable strategy. Reagents like sodium borodeuteride (NaBD₄) can be used to introduce deuterium while reducing a ketone. researchgate.net
Furthermore, de novo synthesis using deuterated building blocks allows for the precise placement of deuterium atoms within the molecule. researchgate.net This can involve multi-step synthetic sequences starting from simple deuterated precursors.
A summary of common deuterium incorporation techniques is provided in the table below.
| Technique | Deuterium Source | Description | Reference(s) |
| Catalytic H/D Exchange | D₂O, D₂ gas | Employs a catalyst to facilitate the exchange of hydrogen for deuterium atoms on the steroid backbone. | snnu.edu.cnrsc.org |
| Enolate Formation | Deuterated solvents (e.g., MeOD), NaOD | Base-mediated formation of an enolate followed by quenching with a deuterium source to introduce deuterium at specific positions. | frontiersin.org |
| Carbonyl Reduction | Deuterated reducing agents (e.g., NaBD₄) | Reduction of a ketone or aldehyde functional group with a deuterated reagent, incorporating deuterium at the carbonyl carbon. | researchgate.net |
| De Novo Synthesis | Deuterated building blocks | Multi-step synthesis starting from simple, commercially available deuterated molecules to build the final complex steroid. | researchgate.net |
The synthesis of this compound typically starts with estrone or a derivative thereof. evitachem.com The process involves two main transformations: methylation of the 3-hydroxyl group and incorporation of deuterium.
The methylation of the phenolic hydroxyl group at the C3 position is a standard procedure in steroid chemistry, often achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. evitachem.com
Deuterium incorporation is achieved by using a deuterated methylating agent. For the synthesis of this compound, a common precursor is deuterated methyl iodide (CD₃I). The reaction of estrone with CD₃I in the presence of a suitable base, such as potassium carbonate, in a solvent like acetone, yields this compound.
The general synthetic scheme is as follows: Estrone + CD₃I --(Base)--> this compound
This method ensures the specific placement of three deuterium atoms on the methyl group at the 3-position.
Isotope-labeled estrone analogs, including this compound, are often further derivatized to enhance their analytical properties for research purposes, particularly for mass spectrometry-based analysis. nih.govnih.gov Derivatization can improve ionization efficiency, chromatographic separation, and detection sensitivity. nih.govnih.gov
Common derivatization strategies for steroids include:
Silylation: Converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers is a common practice for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
Dansylation: Reaction with dansyl chloride introduces a highly fluorescent and easily ionizable group, significantly improving detection limits in liquid chromatography-mass spectrometry (LC-MS). nih.gov
Girard Reagents: These reagents, such as Girard's Reagent P (GP), react with ketone groups to introduce a permanently charged quaternary ammonium (B1175870) moiety, which enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.govrsc.org Isotope-coded versions of these reagents (e.g., d5-GP) can be used for relative quantification. nih.gov
Sulfation: The phenolic hydroxyl group of estrone can be sulfated, a transformation that is also relevant to its biological activity. frontiersin.org
These derivatization techniques are crucial for developing robust and sensitive analytical methods for the quantification of estrone and its metabolites in biological matrices. nih.govnih.gov The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample processing. nih.gov
Specific Synthesis of this compound
Purity Assessment and Isotopic Enrichment Analysis of Synthesized this compound
After synthesis, it is imperative to assess the chemical purity and determine the isotopic enrichment of this compound.
Chemical purity is typically evaluated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). lgcstandards.com These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is often expressed as a percentage based on the peak area of the analyte relative to the total peak area in the chromatogram. lgcstandards.com For example, a certificate of analysis for a similar compound, 3-O-Methyl Estrone, reported an HPLC purity of 99.75%. lgcstandards.com
Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. This is a critical parameter for its use as an internal standard. Mass spectrometry (MS) is the primary tool for determining isotopic enrichment. By analyzing the mass spectrum of the synthesized compound, the relative abundances of the deuterated and non-deuterated species can be measured.
The isotopic enrichment is calculated based on the mass distribution observed in the mass spectrum. lgcstandards.com For this compound, the analysis would focus on the molecular ion region to determine the ratio of the ion corresponding to the D3-labeled compound to the ions of the D0, D1, and D2 species. High isotopic purity is desirable, with values often exceeding 98%. nih.gov
| Parameter | Analytical Technique(s) | Purpose |
| Chemical Purity | HPLC, GC | To quantify the percentage of the desired compound and identify any chemical impurities. |
| Isotopic Enrichment | Mass Spectrometry (MS) | To determine the percentage of molecules that are correctly labeled with the specified number of deuterium atoms. |
| Structural Confirmation | NMR, MS | To verify that the synthesized molecule has the correct chemical structure. |
Spectroscopic and Chromatographic Characterization of Isotope-Labeled Steroids
A comprehensive characterization of isotope-labeled steroids like this compound involves a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the absence of a signal for the methoxy (B1213986) protons in the ¹H NMR spectrum and the specific splitting pattern in the ¹³C NMR spectrum for the carbon attached to the deuterated methyl group would confirm the successful incorporation of deuterium. The ¹H NMR and ¹³C NMR spectral data for the non-deuterated analogue, 3-O-Methyl Estrone, have been reported. google.com
Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like GC or LC, is used to confirm the molecular weight and fragmentation pattern of the compound. researchgate.net For this compound, the mass spectrum would show a molecular ion peak corresponding to its deuterated molecular formula (C₁₉H₂₁D₃O₂). The fragmentation pattern can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. academie-sciences.fr
Liquid Chromatography (LC) is widely used for the analysis of steroids. nih.gov Reversed-phase HPLC is a common method for separating steroids based on their hydrophobicity. The choice of column, such as a C18 or a more specialized column like a C18-pentafluorophenyl (PFP), can be optimized to achieve baseline separation of structurally related estrogens and their metabolites. nih.gov The retention time of the synthesized compound is a key characteristic for its identification.
Gas Chromatography (GC) is another valuable technique, particularly for more volatile steroid derivatives. researchgate.net Prior to GC analysis, polar functional groups are often derivatized to increase volatility and improve chromatographic performance. researchgate.net
The combination of these techniques provides a robust analytical workflow for the unambiguous identification and characterization of synthesized isotope-labeled steroids, ensuring their suitability for their intended research applications. researcher.liferesearchgate.net
Sophisticated Analytical Methodologies Employing 3 O Methyl Estrone D3 As a Research Tool
Application of 3-O-Methyl Estrone-D3 as an Internal Standard in Quantitative Steroid Analysis
In the realm of quantitative steroid analysis, the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and reliable measurements. nih.govnih.gov this compound, with its deuterium-labeled methyl group, is chemically almost identical to its endogenous, non-labeled counterpart. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization.
The fundamental principle of using an internal standard like this compound is to correct for any loss of analyte during the analytical process and to compensate for variations in instrument response. By adding a known amount of the deuterated standard to a biological sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be precisely measured. This ratio remains constant even if there are variations in extraction efficiency or ionization suppression, leading to highly accurate quantification. usgs.gov
The use of deuterated standards, such as this compound, is a key component of isotope dilution mass spectrometry (IDMS), a reference measurement procedure for the definitive quantification of steroid hormones. nih.govresearchgate.net This approach is critical for establishing the accuracy of routine analytical methods and ensuring the comparability of results between different laboratories.
Mass Spectrometry-Based Platforms for Comprehensive Estrogen Metabolite Profiling
Mass spectrometry (MS) coupled with chromatographic separation techniques has become the method of choice for the comprehensive analysis of estrogen metabolites due to its high sensitivity and specificity. jst.go.jpresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous measurement of multiple estrogen metabolites in complex biological matrices like plasma, serum, and urine. nih.govmedrxiv.org The use of stable isotope-labeled internal standards, including this compound, is integral to these methods. aacrjournals.org
In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using liquid chromatography. This step is crucial for separating the various estrogen metabolites from each other and from other interfering substances in the sample. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard. This highly selective detection method, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. nih.govnih.gov
The application of LC-MS/MS with internal standards like this compound has enabled the development of highly reproducible and sensitive assays for a wide range of estrogens and their metabolites. nih.govaacrjournals.org For instance, methods have been developed to quantify a panel of 15 urinary estrogen metabolites, demonstrating low coefficients of variation (CVs) and high intraclass correlation coefficients (ICCs). nih.govaacrjournals.org These methods often involve a derivatization step, such as dansylation, to improve the ionization efficiency and, consequently, the sensitivity of the assay. nih.govoup.com
Table 1: Performance Characteristics of an LC-MS/MS Method for Estrogen Metabolites
| Analyte | Lower Limit of Quantitation (pg/mL) | Inter-assay CV (%) |
|---|---|---|
| Estrone (B1671321) (E1) | 40 | ≤9 |
| Estradiol (B170435) (E2) | 40 | ≤9 |
| Estriol (B74026) (E3) | 40 | ≤9 |
| 2-Hydroxyestrone (B23517) (2-OHE1) | 40 | ≤9 |
| 16α-Hydroxyestrone (16α-OHE1) | 40 | ≤9 |
Data sourced from a study on the comparison of LC-MS/MS, RIA, and ELISA methods for urinary estrogen measurement. aacrjournals.org
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for steroid analysis and is often considered a reference method due to its excellent chromatographic resolution. jst.go.jpmdpi.comoup.com Similar to LC-MS/MS, the use of deuterated internal standards is crucial for accurate quantification in GC-MS. usgs.govnih.govnih.gov
Before analysis by GC-MS, steroids, which are not inherently volatile, must undergo a derivatization process to increase their volatility and thermal stability. oup.comnih.gov Common derivatization procedures include the formation of trimethylsilyl (B98337) (TMS) ethers or heptafluorobutyrate (HFB) esters. nih.govresearchgate.net this compound can be effectively utilized in these derivatization schemes.
Following derivatization, the sample is injected into the gas chromatograph, where the analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection. Selected ion monitoring (SIM) is a common acquisition mode in GC-MS, where the instrument is set to detect specific ions characteristic of the analyte and the internal standard, thereby increasing sensitivity and specificity. nih.govresearchgate.net GC-MS methods have been successfully developed for the simultaneous quantification of multiple estrogen metabolites in urine and plasma. nih.govnih.gov
Table 2: Key Parameters of a Validated GC-MS Method for Steroid Analysis
| Parameter | Details |
|---|---|
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Derivatization | Trimethylsilylation |
| Internal Standards | Deuterated analogs of the target steroids |
| Quantification Mode | Selected Ion Monitoring (SIM) |
| Application | Simultaneous measurement of multiple steroid metabolites |
Based on general principles of GC-MS steroid analysis. nih.govnih.govnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds, including novel estrogen metabolites and their adducts. nih.govnih.govresearchgate.net The use of stable isotope-labeled compounds, such as deuterated estrogen analogs, is a powerful tool in HRMS-based metabolomics studies. nih.govnih.govresearchgate.net
By comparing the mass spectra of samples incubated with and without the labeled compound, researchers can readily identify drug-related metabolites. nih.govnih.gov The characteristic isotopic pattern of the deuterated compound and its metabolites allows for their clear differentiation from endogenous molecules. The high mass accuracy of HRMS enables the determination of the elemental composition of a molecule, which, combined with the analysis of fragmentation patterns from tandem mass spectrometry (MS/MS) experiments, facilitates the confident structural identification of novel metabolites. nih.govnih.govnih.gov This approach has been successfully used to investigate the metabolism of estrogens and identify previously uncharacterized biotransformation products. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Method Validation and Performance Evaluation in Isotope-Dilution Mass Spectrometry
The validation of an analytical method is a critical process to ensure that it is fit for its intended purpose. For isotope-dilution mass spectrometry (IDMS) methods used in steroid analysis, validation involves a rigorous assessment of several key performance characteristics. nih.govresearchgate.netmdpi.com
Accuracy: This refers to the closeness of the measured value to the true value. In IDMS, accuracy is inherently high due to the use of an internal standard that corrects for systematic errors. Accuracy is often assessed by analyzing certified reference materials or by comparing results with a reference method. nih.gov
Precision: This describes the degree of agreement among a series of individual measurements. Precision is typically evaluated at different levels, including intra-assay (within a single run) and inter-assay (between different runs) precision, and is expressed as the coefficient of variation (CV). acs.org
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. The high selectivity of tandem mass spectrometry contributes significantly to the specificity of the method. medrxiv.org
Recovery: This is the efficiency of the extraction process, determined by comparing the analyte response in a processed sample to that of an unextracted standard. The use of an internal standard like this compound corrects for incomplete and variable recovery. acs.org
A thoroughly validated IDMS method provides confidence in the reliability of the generated data, which is essential for clinical diagnostics and research. nih.govnih.gov
Strategies for Mitigating Endogenous Interferences and Matrix Effects in Complex Biological Samples Using Labeled Standards
Biological samples such as blood and urine are complex mixtures containing numerous endogenous compounds that can interfere with the analysis of the target analyte. psu.edu These interferences can lead to a phenomenon known as the "matrix effect," where the ionization of the analyte is either suppressed or enhanced by co-eluting compounds, leading to inaccurate quantification. mdpi.comnih.gov
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to compensate for matrix effects. mdpi.comresearchgate.net Since the internal standard and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement. mdpi.com Therefore, the ratio of the analyte to the internal standard remains unaffected, allowing for accurate quantification despite the presence of matrix effects.
In addition to using labeled standards, other strategies to mitigate matrix effects include:
Effective Sample Preparation: Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed to remove a significant portion of the interfering matrix components before analysis. mdpi.comnih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between the analyte and interfering compounds can significantly reduce matrix effects. medrxiv.org Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power and can be particularly effective in reducing matrix effects for complex samples. mdpi.com
Choice of Ionization Technique: While electrospray ionization (ESI) is widely used, other ionization techniques like atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) can be less susceptible to matrix effects for certain compounds. nih.gov
By combining robust sample preparation, optimized chromatography, and the crucial use of a stable isotope-labeled internal standard like this compound, it is possible to develop highly reliable and accurate analytical methods for the quantification of steroids in complex biological matrices. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Androsterone |
| Dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) |
| Estradiol (E2) |
| Estriol (E3) |
| Estrone (E1) |
| Ethinyltestosterone |
| Heptafluorobutyrate (HFB) |
| 16α-Hydroxyestrone (16α-OHE1) |
| 2-Hydroxyestrone (2-OHE1) |
Mechanistic Investigations of Estrogen Biotransformation and Enzyme Kinetics Utilizing 3 O Methyl Estrone D3
Elucidation of Estrone (B1671321) Metabolic Pathways in Defined Biological Systems
The biotransformation of estrogens is a complex process involving multiple enzymatic pathways that ultimately influence the physiological activity of these hormones. The use of isotopically labeled compounds like 3-O-Methyl Estrone-D3 allows for precise tracking of these metabolic routes.
Demethylation and Hydroxylation Pathways of this compound in Hepatic Microsomes and Cell Lines
In hepatic microsomes, a primary site of drug and steroid metabolism, this compound undergoes demethylation to estrone, which is then subject to hydroxylation. evitachem.comnih.gov The hydroxylation of the steroidal A ring is a critical step, primarily occurring at the C-2 and C-4 positions to form catechol estrogens. oup.comnih.gov This process is catalyzed by NADPH-dependent cytochrome P450 (CYP) enzymes. oup.comresearchgate.net The formation of 2-hydroxyestrone (B23517) is generally the major pathway in liver microsomes, while 4-hydroxyestrone (B23518) is formed in smaller amounts. oup.comnih.govacs.org
Studies using hamster liver microsomes have shown a preference for the formation of 2-hydroxyestrone over 4-hydroxyestrone. nih.govacs.org In human liver microsomes, CYP3A family enzymes are significant contributors to both 2- and 4-hydroxylation of estrogens. oup.comresearchgate.net The use of this compound allows researchers to trace the subsequent metabolic steps of the deuterated estrone molecule through these pathways.
Functional Roles of Cytochrome P450 Enzymes (CYPs) in A-Ring Hydroxylation of Estrogens
Multiple cytochrome P450 enzymes are involved in the A-ring hydroxylation of estrogens, with different isoforms exhibiting distinct regioselectivity. researchgate.net
CYP1A1 and CYP1B1 : These enzymes are predominantly involved in the metabolism of estrone and estradiol (B170435) to 2- and 4-catechol estrogens. researchgate.net
CYP1A2 and CYP3A4 : In the liver, CYP1A2 and CYP3A4 are considered the major enzymes responsible for 2-/4-hydroxylation and 16α-hydroxylation of estradiol and estrone. researchgate.net
CYP3A Family : The CYP3A family of enzymes, particularly CYP3A4, plays a major role in the 2-hydroxylation and 4-hydroxylation of estradiol in human liver microsomes. oup.com CYP3A7, the predominant fetal hepatic CYP enzyme, is also capable of metabolizing estrone to its 2-, 4-, and 16α-hydroxylated forms. nih.gov
The proposed mechanism for aromatic hydroxylation involves hydrogen abstraction from the phenolic hydroxyl group, leading to the formation of a phenoxy radical. nih.govacs.org This is followed by electron delocalization and subsequent addition of a hydroxy radical at either the C-2 or C-4 position. nih.govacs.org
Table 1: Kinetic Parameters of Estrogen Hydroxylation by Hamster Liver Microsomes
| Metabolite | Km (μM) | Vmax (pmol/mg protein/min) |
|---|---|---|
| 2-Hydroxyestrone | 30 | 1497 |
| 4-Hydroxyestrone | 25 | 900 |
This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of 2- and 4-hydroxyestrone from estrone in hamster liver microsomes. nih.govacs.org
Characterization of Phase II Conjugation Pathways: Glucuronidation and Sulfonation
Following Phase I metabolism (hydroxylation), estrogens and their metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. acs.org The primary conjugation pathways are glucuronidation and sulfonation. researchgate.net
Glucuronidation : This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.com Glucuronidation can occur at either the 3- or 17β-hydroxyl group of steroidal hormones. oup.com For many xenobiotics, glucuronidation is a more efficient pathway than sulfonation. nih.gov
Sulfonation : Catalyzed by sulfotransferase (SULT) enzymes, sulfation primarily occurs at the 3-phenolic group of the estrogen A-ring. oup.com SULT1A1 is known to catalyze the sulfation of estrone, estradiol, 4-hydroxyestrone, and both 2- and 4-hydroxyestradiol (B23129). oup.com
These conjugation reactions are crucial for detoxifying potentially harmful estrogen metabolites. researchgate.netnih.gov
Enzyme Kinetic Studies with Isotope-Labeled Substrates for Mechanistic Insights
The use of isotope-labeled substrates like this compound is instrumental in conducting detailed enzyme kinetic studies, providing insights into enzyme activity, specificity, and inhibition.
Probing Catechol-O-Methyl Transferase (COMT) Activity and Specificity
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catechol estrogens, transferring a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate. aacrjournals.orgwikipedia.org This methylation is a critical detoxification step. researchgate.net
Isotope-labeled substrates, such as tritiated 2-hydroxyestrone, are used to assay COMT activity. nih.gov Studies with recombinant COMT have shown that the enzyme methylates various catechol estrogens with different efficiencies. For instance, methylation of 4-hydroxyestradiol and 4-hydroxyestrone occurs more readily than that of 2-hydroxyestradiol (B1664083) and 2-hydroxyestrone. aacrjournals.org A common genetic polymorphism in COMT (Val158Met) results in a thermolabile enzyme with lower catalytic activity, which can lead to significant differences in catechol estrogen levels among individuals. aacrjournals.orgwikipedia.orgresearchgate.net
Investigation of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Interconversions and Inhibition
17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxysteroids. bioscientifica.com Specifically, 17β-HSD type 1 (17β-HSD1) is crucial for the conversion of the less active estrone to the highly potent estradiol, using NADPH as a cofactor. nih.govnih.gov
Inhibition of 17β-HSD1 is a therapeutic target for estrogen-dependent diseases. researchgate.netresearchgate.net Kinetic studies are essential for characterizing the potency and selectivity of potential inhibitors. These studies often involve measuring the enzymatic conversion of a substrate like estrone to estradiol in the presence of varying concentrations of an inhibitor. nih.gov The use of isotopically labeled substrates can enhance the sensitivity and accuracy of these assays. Research has led to the development of both steroidal and non-steroidal inhibitors of 17β-HSD1. nih.govresearchgate.net
Characterization of Other Steroid-Modifying Enzymes and Their Reaction Mechanisms
The utility of deuterium-labeled steroids, such as this compound, extends beyond tracing the metabolism of a single parent compound. These molecules serve as powerful tools for characterizing a range of steroid-modifying enzymes and elucidating their complex reaction mechanisms. nih.gov The introduction of stable isotopes provides a means to track atomic transformations during enzymatic reactions without altering the fundamental chemical properties of the substrate, which is crucial for mechanistic studies. medchemexpress.com
One of the primary enzyme families studied using labeled steroids is the cytochrome P450 (CYP) superfamily. asbmb.orgdiva-portal.org For instance, investigations into steroid aromatase (CYP19A1), the sole enzyme responsible for converting androgens to estrogens, have utilized substrates labeled with deuterium (B1214612) and other isotopes. asbmb.orgacs.org Such studies help to resolve the intricate multi-step reaction that involves the oxidation of the androgen A-ring. acs.org By using labeled substrates like 19-deuterio-19-oxoandrostenedione, researchers can observe metabolic switching and gain insights into the active iron species involved in the catalytic cycle of P450 enzymes. acs.org
Beyond aromatase, other CYP enzymes, such as steroid hydroxylases, have been characterized for their substrate flexibility and product formation patterns using a variety of steroid molecules. jmb.or.kr The presence of functional groups and their position on the steroid core directly influence the biological function, and adding a hydroxyl group can increase polarity and biological activity or create an intermediate for further synthesis. jmb.or.kr The use of deuterium-labeled substrates can help determine the stereochemistry and kinetic isotope effects in hydroxylation reactions, providing detailed information about the enzyme's active site and mechanism. jmb.or.kr
Furthermore, the enzymatic esterification of steroids, a significant metabolic pathway, has been explored. Studies have identified that enzymes such as acyl-CoA transferases can esterify estrogens. oup.com In some cell lines, these lipoidal derivatives of steroids become the major metabolites found within the cells, suggesting a significant physiological role. oup.com The use of labeled tracers allows for the precise tracking of these esterification processes, differentiating them from other metabolic transformations.
The table below summarizes findings from studies characterizing steroid-modifying enzymes using isotopically labeled steroids.
| Enzyme/Enzyme Class | Substrate Type (Example) | Key Research Finding | Citation |
|---|---|---|---|
| Steroid Aromatase (CYP19A1) | Deuterium-labeled 19-oxoandrostenedione | Observed metabolic switching, supporting the role of a specific Compound I pathway in the reaction mechanism. | acs.org |
| Steroid Hydroxylases (e.g., CYP154C3s) | Various steroids | Demonstrated substrate flexibility and differing kinetic profiles and product formation between enzyme isoforms. Deuterium labeling helps analyze kinetic isotope effects. | jmb.or.kr |
| Acyl-CoA Transferases | Estradiol | Confirmed the synthesis of estrogen esters (e.g., arachidonate, linoleate) in microsomal preparations. | oup.com |
| Steroid Sulfotransferases | Pregnenolone | Showed that steroid sulfates can be used as substrates by cytochrome P450 steroidogenic enzymes, revealing an alternative adrenal pathway. | oup.com |
Tracer Studies in Experimental Animal Models for In Vivo Metabolic Flux Analysis
Stable isotope-labeled compounds like this compound are invaluable as tracers in metabolic studies within living organisms (in vivo). medchemexpress.com The incorporation of deuterium allows for the differentiation of the administered compound and its metabolites from the endogenous, naturally occurring hormones. nih.govmedchemexpress.com This is a cornerstone of metabolic flux analysis, which seeks to quantify the rates of metabolic pathways and understand how they are regulated under various physiological and pathological conditions. pnas.orgneurolipidomics.com
The use of deuterated steroids in animal models allows researchers to trace the biotransformation, distribution, and excretion of estrogens with high precision using mass spectrometry. nih.gov Transgenic animal models, in particular, have become essential for uncovering the complex roles of estrogen signaling. physiology.org By administering a labeled tracer to these models, scientists can study the impact of specific genetic modifications on estrogen metabolism and action in a controlled setting. physiology.orgsigmaaldrich.com This approach provides a dynamic view of hormone production rates and pathway utilization, which is not achievable through static measurements of hormone concentrations alone. nih.gov
A key advantage of in vivo tracer studies is the ability to map the metabolic fate of this compound and its subsequent metabolites in specific organs and tissues. The liver, as the primary site of xenobiotic and steroid metabolism, is a major focus of such investigations. nih.govuevora.pt Studies using isolated rat hepatocytes have shown that estrogens can rapidly stimulate hexose (B10828440) transport, indicating a direct and tissue-specific effect. nih.gov Kinetic analysis revealed that this stimulation results from an increase in the Vmax of the transport system without a change in its Km. nih.gov Administering a labeled tracer like this compound allows for the precise measurement of uptake and metabolic conversion rates within the liver.
The placenta is another organ with highly specialized steroid-metabolizing functions, participating in the biosynthesis, metabolism, and regulated exchange of hormones between the maternal and fetal compartments. nih.gov It expresses a host of transporters and enzymes, including cytochrome P-450 members and hydroxysteroid dehydrogenases, to manage the flux of estrogens and their precursors. nih.gov Tracer studies are critical for understanding how these placental pathways function and ensure healthy fetal development.
Furthermore, research has shown that after administration, certain steroid metabolites, particularly lipoidal derivatives, can become the predominant form within the cells of various tissues. oup.com This intracellular accumulation points to specific physiological roles within those target tissues, which can be identified and quantified using labeled tracers.
Metabolic profiling using tracers like this compound enables powerful comparisons of estrogen metabolism across different species and experimental states. It is well-established that circulating estrogen concentrations and metabolic pathways can vary significantly between species. physiology.org For example, while E2 concentrations are generally low in males, some species like boars and stallions have uniquely elevated levels of conjugated estrogens, such as estrone sulfate (B86663), in their blood. physiology.org Tracer studies can elucidate the metabolic origins of these differences.
Different physiological states also alter steroid metabolism. Preliminary studies in humans have used deuterium-labeled estrogens to compare production rates between pre- and post-menopausal women, demonstrating the feasibility of this approach for studying hormonal changes. nih.gov This principle is directly applicable to animal models, allowing for comparisons between different life stages, sexes, or health conditions. For instance, chemically induced animal models of diseases like cancer are used to evaluate how metabolic pathways are altered and to test the effects of various compounds on disease development. uevora.pt By using a deuterated tracer, researchers can gain a detailed understanding of how estrogen biotransformation is affected by a specific disease state or therapeutic intervention.
The table below provides an example of comparative baseline estrogen concentrations in the blood of males of different species, highlighting the inter-species variability that tracer studies can help explain.
| Species | Circulating Estradiol (E2) Concentration (pM) | Circulating Testosterone (T) Concentration (nM) | Citation |
|---|---|---|---|
| Human | 30 - 200 | ~20 | physiology.org |
| Rat | > Diestrus Female Levels | Not Specified | physiology.org |
| Boar | Elevated Conjugated Estrogens | Not Specified | physiology.org |
| Stallion | Elevated Conjugated Estrogens | Not Specified | physiology.org |
Role of 3 O Methyl Estrone D3 in Advanced Steroid Metabolomics Research
Comprehensive Profiling of Steroid Metabolomes in Controlled Experimental Settings
The simultaneous measurement of a wide array of steroid hormones and their metabolites, known as steroid metabolome profiling, is crucial for understanding endocrine function and diagnosing metabolic disorders. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice for this purpose, offering high specificity and sensitivity. tandfonline.comd-nb.info
In these complex analyses, stable isotope-labeled compounds like 3-O-Methyl Estrone-D3 are essential for achieving accurate quantification. d-nb.info When added to a biological sample (e.g., serum, plasma, or tissue extract) at a known concentration, this deuterated internal standard mimics the behavior of the analogous non-labeled (endogenous) analytes throughout the extraction, purification, and analysis process. nih.govfrontiersin.org By measuring the ratio of the endogenous analyte to the known amount of the internal standard, researchers can correct for analyte loss during sample preparation and for fluctuations in the mass spectrometer's signal, a phenomenon known as the matrix effect. chromatographytoday.com This stable isotope dilution (SID) LC-MS/MS methodology is considered the gold standard for quantitative accuracy. tandfonline.com
Modern high-throughput methods can quantify a broad panel of steroids—including estrogens, androgens, progestogens, and corticosteroids—in a single analytical run. d-nb.infomedrxiv.org The use of deuterated internal standards is a cornerstone of these methods, ensuring the reliability of the data generated in controlled research settings, which is fundamental for identifying steroid signatures associated with various physiological and pathological states. nih.govmedrxiv.org
| Analyte Panel | Internal Standards Used | Matrix | Lower Limit of Quantification (LLOQ) | Intra/Inter-Assay Precision (CV%) | Reference |
|---|---|---|---|---|---|
| 9 Steroids (E2, E1, F, E, CORT, 17OHP, A4, T, P4) | d4-E2, d4-E1, d4-F, d8-E, d8-CORT, d8-17OHP, d7-A4, d3-T, d9-P4 | Serum & Breast Cancer Tissue | 0.003–10 ng/mL (Serum) | Intra-assay: <15%; Inter-assay: <11% | nih.govfrontiersin.org |
| 10 Steroids (P4, 21DF, E1, A4, T, DHT, Androstenone, DHEA, CORT, Cortisone) | Deuterated Isotopes | Serum | 0.05–5 ng/mL | Intra-day: <11.1% | d-nb.info |
| 25 Steroids (Multiple Classes) | Deuterated Internal Standards | Serum | 0.28–3.42 nmol/L | <15% for 18/25 analytes | medrxiv.org |
| 15 Steroids (Multiple Classes) | d3-17OHP5, d7-P4, d7-A4, d3-T, d5-DHEA-S, d2-E2, etc. | Serum | 40 pg/mL – 1000 ng/mL (Analyte Dependent) | Intra-day: 2.1-13.9%; Inter-day: 3.5-13.8% | medrxiv.org |
Discovery and Identification of Novel Estrogen Metabolites and Conjugates using Labeled Probes
Beyond quantification, stable isotope-labeled compounds are powerful tools for the discovery and structural elucidation of new metabolites. nih.govresearchgate.net In metabolomics, especially in untargeted analyses, biological samples present a highly complex matrix containing thousands of endogenous compounds. nih.gov Distinguishing true metabolites of a specific parent compound from this background noise is a significant challenge.
The use of a deuterated probe like this compound, or more commonly, a deuterated version of a parent estrogen like estradiol (B170435), provides a clear signature for identifying related metabolites. nih.govresearchgate.net When an organism or cell system metabolizes the labeled compound, the resulting metabolites retain the deuterium (B1214612) label. In the mass spectrometer, these labeled metabolites appear as a pair of peaks—one for the unlabeled endogenous metabolite and one for the labeled metabolite, separated by a specific mass difference (e.g., 3 Daltons for a D3 label). This "isotopic pattern" allows researchers to confidently identify all compounds derived from the administered probe, even those that are novel or previously uncharacterized. nih.gov
This approach is particularly valuable for identifying reactive metabolites, which are often unstable and difficult to detect. By incubating a labeled estrogen with liver microsomes in the presence of a trapping agent like glutathione, researchers can capture and identify these transient, reactive species as stable adducts, which is crucial for toxicology and drug metabolism studies. nih.govresearchgate.net The distinct isotopic signature provided by the label is key to confirming the structure of these adducts and differentiating them from endogenous interferences. nih.gov
Insights into Intracrine Regulation of Steroid Hormone Levels in Tissue-Specific Contexts
Intracrinology is the process by which specific tissues locally synthesize active hormones from inactive circulating precursors, allowing for fine-tuned, tissue-specific hormonal control. nih.govnih.govoup.com For instance, tissues like the breast, skin, and fat can produce potent androgens and estrogens from circulating dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS). nih.govnih.gov Understanding these local metabolic pathways is critical for research into hormone-dependent cancers and other endocrine-related conditions.
Stable isotope-labeled steroids are instrumental in dissecting these intracrine pathways. By introducing a labeled precursor, such as ¹³C-labeled progesterone (B1679170) or a deuterated androgen, into a cell culture model or a tissue explant, researchers can trace its conversion into various downstream steroid products. nih.govoup.com LC-MS/MS is then used to measure the formation of the labeled metabolites, providing direct evidence of specific enzyme activities (e.g., aromatase or 17β-hydroxysteroid dehydrogenase) within that tissue. oup.comoup.com
For example, a study investigating steroid metabolism in different cell lines (breast cancer, keratinocytes, fibroblasts, and adipocytes) used LC-MS/MS to measure the conversion of DHEAS into DHEA, androstenedione, testosterone, and estradiol, demonstrating the unique steroidogenic capabilities of each cell type. nih.gov Using a labeled precursor in such an experiment would allow for precise quantification of the de novo synthesis rates within the cells, distinguishing the newly formed steroids from any that might be present in the culture medium. This provides powerful insights into how different tissues regulate their own hormonal environment. oup.com
| Cell Line | Tissue of Origin | Metabolites Produced from DHEAS | Key Implication |
|---|---|---|---|
| MCF-7 | Breast Cancer | DHEA, Androstenedione, Testosterone, DHT, Estradiol | Demonstrates full pathway to produce potent estrogens and androgens locally. |
| HaCaT | Keratinocytes (Skin) | DHEA, Androstenedione, Testosterone, Estradiol (no DHT) | Highlights significant androgen and estrogen metabolism in the skin. |
| HDF | Dermal Fibroblasts (Skin) | DHEA, Androstenedione | Limited conversion, produces androgen precursors. |
| 3T3-L1 (Mature Adipocytes) | Adipose Tissue | DHEA, Androstenedione, Testosterone, DHT | Shows adipose tissue as a site of potent androgen synthesis. |
Data adapted from a study on intracrine formation of steroid hormones. nih.govresearchgate.net
Applications in Environmental Estrogen Research: Fate and Biotransformation Studies
Estrogenic compounds are recognized as environmental endocrine-disrupting chemicals that can enter ecosystems through wastewater effluent and agricultural runoff. Understanding their fate, transport, and biotransformation in the environment is a critical area of research. Labeled compounds, including both radioactive (e.g., ¹⁴C) and stable isotope-labeled estrogens, are essential tools for these studies.
By spiking environmental samples, such as soil or water, with a labeled estrogen, scientists can track its movement and degradation over time. These tracer studies allow for the determination of key environmental parameters like degradation half-lives and biotransformation pathways. mdpi.com For example, research has shown that conjugated estrogens, which are less potent, can be hydrolyzed by environmental microbes back into their highly potent free forms, such as estrone (B1671321) (E1) and 17β-estradiol (E2). researchgate.net
In one study, the biotransformation of natural and fluorescently-labeled (BODIPY) estrogens was compared using an estrogen-degrading bacterium. acs.orgnih.govchemrxiv.org The study found that the bacterium could successfully convert the labeled estradiol to labeled estrone, demonstrating that such probes can be viable surrogates for investigating biodegradation processes. acs.orgchemrxiv.org Using labeled compounds allows researchers to distinguish the experimental compound from background environmental estrogens and accurately measure transformation rates under various conditions (e.g., aerobic vs. anaerobic), providing crucial data for environmental risk assessment and remediation strategies. mdpi.comresearchgate.net
| Compound | Environmental Condition | Reported Half-Life | Reference |
|---|---|---|---|
| Estrone (E1) | Aerobic Soil | 2.8–4.9 days | mdpi.com |
| 17β-Estradiol (E2) | Aerobic Soil | 0.8–1.1 days | mdpi.com |
| Estriol (B74026) (E3) | Aerobic Soil | 0.7–1.7 days | mdpi.com |
| Estrone (E1) | River Water | 2–3 days | mdpi.com |
| 17β-Estradiol (E2) | River Water | 2–3 days | mdpi.com |
| 17α-Ethinylestradiol (EE2) | River Water | 4–6 days | mdpi.com |
Future Directions and Emerging Research Avenues for Deuterated Estrogen Analogs
Integration of 3-O-Methyl Estrone-D3 with Multi-Omics Approaches for Systems Biology
The use of deuterated estrogen analogs like this compound is poised to significantly enhance multi-omics studies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. nih.govresearchgate.net In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantifying changes in protein expression. nih.gov For instance, SILAC-based proteomics has been used to study the effects of sex hormones on human proximal tubular epithelial cells, revealing that dihydrotestosterone (B1667394) alters proteins related to energy metabolism. nih.gov Similarly, this compound can be used as a metabolic tracer to follow the fate of estrogens and their impact on the proteome.
In transcriptomics, which analyzes RNA transcripts, techniques like RNA sequencing can reveal how estrogens regulate gene expression. nih.gov The integration of transcriptomic and metabolomic data can elucidate the connection between gene expression changes and metabolic pathway alterations. sci-hub.se For example, a multi-omics approach in Chinese alligators revealed that proper hibernation is crucial for oocyte maturation, with significant changes in gene expression and miRNA levels observed in females that did not hibernate. researchgate.net Using this compound in such studies could help pinpoint the specific genes and pathways that are directly influenced by estrogen signaling.
Metabolomics, the study of small molecule metabolites, can directly benefit from the use of isotope-labeled standards like this compound to accurately quantify estrogen metabolites and understand their roles in health and disease. nih.gov This integrated, multi-omics approach provides a comprehensive understanding of the molecular mechanisms underlying estrogen action and can lead to the discovery of new biomarkers and therapeutic targets. nih.govresearchgate.net
Advanced Computational Modeling and Simulation of Steroid-Enzyme and Receptor Interactions
Computational methods are becoming indispensable tools for understanding the complex interactions between steroids and their protein targets. acs.org Molecular dynamics (MD) simulations, for example, can predict the conformational changes in receptors upon ligand binding and how mutations might affect these interactions. nih.gov The integration of experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with computational modeling can provide detailed insights into protein dynamics and allosteric regulation. nih.govescholarship.orgacs.org
The use of this compound in conjunction with these computational approaches can help to refine models of steroid-enzyme and steroid-receptor binding. For instance, computational studies have been used to investigate the active site of enzymes like CYP17A1, which is involved in steroid metabolism, and to understand how different substrates bind and react. nih.gov Similarly, simulations have been employed to study the allosteric networks within steroid receptors, revealing how ligand binding at one site can influence the receptor's activity at another. biorxiv.orgresearchgate.net By providing precise experimental data on the metabolic fate and binding kinetics of a deuterated estrogen analog, this compound can help validate and improve the accuracy of these computational models, ultimately leading to a better understanding of estrogen signaling and the design of more specific therapeutic agents. researchgate.net
Expanding the Scope of Isotope-Labeled Steroids for Novel Biological Discoveries and Mechanistic Investigations
Isotope-labeled steroids, including deuterated compounds like this compound, are invaluable tools for a wide range of biological research. youtube.com The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a steroid molecule does not significantly alter its biological activity but allows it to be tracked and quantified with high precision using techniques like mass spectrometry. youtube.com
These labeled compounds are crucial for:
Metabolic Studies: Tracing the metabolic pathways of estrogens and identifying new metabolites. youtube.com
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of estrogen-based drugs. youtube.com
Enzyme Kinetics: Investigating the mechanisms of enzymes involved in steroid synthesis and metabolism, such as cytochrome P450 enzymes. nih.govmdpi.com
Receptor Binding Assays: Quantifying the binding affinity of estrogens and their analogs to estrogen receptors. researchgate.net
Internal Standards: Serving as highly accurate internal standards in quantitative analytical methods, improving the reliability of measurements of endogenous hormone levels. sigmaaldrich.com
The synthesis of various isotope-labeled steroids allows researchers to probe different aspects of steroid biology. For example, the use of ¹⁸O has been instrumental in elucidating the catalytic mechanisms of cytochrome P450 enzymes involved in steroid oxidation. mdpi.com By expanding the variety of available isotope-labeled steroids, researchers can continue to make novel discoveries about the intricate roles of these hormones in physiology and disease.
Development of New Analytical Workflows for Ultra-Trace Analysis of Estrogen Metabolites in Complex Matrices
The accurate measurement of estrogen metabolites, which often exist at ultra-trace concentrations (pictograms per milliliter) in complex biological matrices like plasma, saliva, and urine, presents a significant analytical challenge. mdpi.comacs.org The development of highly sensitive and selective analytical methods is crucial for both clinical diagnostics and research. nih.gov
Current state-of-the-art methods typically involve a combination of sophisticated sample preparation techniques and advanced analytical instrumentation. Key components of these workflows include:
Sample Preparation: This is a critical step to extract and concentrate the analytes of interest while removing interfering substances from the matrix. acs.org Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for sample cleanup and preconcentration. acs.orgresearchgate.net Innovations in SPE sorbents, such as magnetic nanoparticles and molecularly imprinted polymers, are improving selectivity and recovery. acs.orgrsc.org
Liquid-Liquid Extraction (LLE): A traditional but effective method for separating analytes based on their differential solubility in two immiscible liquids. nih.gov
Microextraction Techniques: Methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer advantages in terms of reduced solvent consumption and sample volume. rsc.org
Derivatization: To enhance the sensitivity of detection, especially in gas chromatography-mass spectrometry (GC-MS), estrogens are often chemically modified (derivatized) to improve their volatility and ionization efficiency. nih.gov Dansyl chloride is a common derivatizing agent for liquid chromatography with fluorescence detection (LC-FLD). mdpi.com
Analytical Instrumentation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of estrogen metabolites due to its high sensitivity, selectivity, and specificity. sigmaaldrich.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, often requiring derivatization of the analytes. nih.gov
The use of an isotope-labeled internal standard, such as this compound, is essential in these workflows to correct for sample loss during preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the quantitative results. sigmaaldrich.com Future developments in this area will likely focus on the automation of sample preparation, the development of novel extraction materials, and further improvements in the sensitivity of mass spectrometry instrumentation to push the limits of detection even lower. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-O-Methyl Estrone-D3, and how can isotopic purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions of the estrone backbone via catalytic deuteration or deuterated methylating agents. Isotopic purity (>98%) is verified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent, temperature) must minimize protium exchange, and intermediates should be purified via column chromatography or recrystallization .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity and sensitivity. Chromatographic separation (e.g., C18 columns) and electrospray ionization (ESI) in positive ion mode enhance detection. Validation parameters (linearity, LOD/LOQ, recovery) must comply with ICH guidelines .
Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Monitor degradation products via HPLC-UV or LC-MS. Long-term stability testing at -20°C in inert atmospheres (argon) is recommended, with periodic purity checks using NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported estrogen receptor (ER) binding affinities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, ligand concentrations). Validate findings using orthogonal methods:
- Competitive binding assays (e.g., fluorescence polarization) with purified ERα/ERβ.
- Transcriptional activation assays (e.g., luciferase reporters in MCF-7 cells).
- Cross-reference with structural data (X-ray crystallography or molecular docking) to assess steric effects of methylation .
Q. What experimental designs are suitable for metabolic profiling of this compound in vivo?
- Methodological Answer : Use radiolabeled (³H/¹⁴C) analogs in rodent models. Collect plasma, urine, and feces at timed intervals. Identify metabolites via radio-HPLC coupled with HRMS. Compare metabolic pathways to non-deuterated analogs to assess kinetic isotope effects (KIEs) .
Q. How can researchers address data variability in dose-response studies of this compound in hormone-dependent cancer models?
- Methodological Answer : Standardize protocols:
- Use syngeneic or patient-derived xenograft (PDX) models with controlled estrogen levels.
- Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC₅₀ calculations.
- Include positive controls (e.g., estradiol) and validate reproducibility across independent labs .
Q. What strategies optimize the use of this compound as an internal standard in isotope dilution assays?
- Methodological Answer : Ensure the deuterated analog co-elutes with the analyte via chromatographic optimization (e.g., gradient elution). Verify absence of cross-talk in MS/MS transitions. Calibrate using matrix-matched standards to account for ion suppression/enhancement .
Methodological Considerations for Data Contradictions
Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
